molecular formula C21H24N4O3 B12746635 4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide CAS No. 67041-14-9

4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide

Katalognummer: B12746635
CAS-Nummer: 67041-14-9
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: ROQGSOBZYJUWAK-LPYMAVHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a tolyl group, and a benzodioxole moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide typically involves multiple steps, starting with the preparation of the piperazine ring and the introduction of the tolyl and benzodioxole groups. Common synthetic routes include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.

    Introduction of the Tolyl Group: This step often involves the use of toluene derivatives and electrophilic aromatic substitution reactions.

    Attachment of the Benzodioxole Moiety: This can be done through condensation reactions using benzodioxole derivatives and suitable coupling agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-propynoic acid 4-oxobut-2-ynyl ester
  • (4R,5R)-5-amino-1-[2-(1,3-benzodioxol-5-yl)ethyl]-4-(2,4,5-trifluorophenyl)piperidin-2-one

Uniqueness

4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

67041-14-9

Molekularformel

C21H24N4O3

Molekulargewicht

380.4 g/mol

IUPAC-Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C21H24N4O3/c1-16-4-2-3-5-18(16)25-10-8-24(9-11-25)14-21(26)23-22-13-17-6-7-19-20(12-17)28-15-27-19/h2-7,12-13H,8-11,14-15H2,1H3,(H,23,26)/b22-13+

InChI-Schlüssel

ROQGSOBZYJUWAK-LPYMAVHISA-N

Isomerische SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)N/N=C/C3=CC4=C(C=C3)OCO4

Kanonische SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NN=CC3=CC4=C(C=C3)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.